2-Methoxy-6-(prop-1-en-1-yl)aniline
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Overview
Description
2-Methoxy-6-(prop-1-en-1-yl)aniline is an organic compound with the molecular formula C10H13NO It is a derivative of aniline, characterized by the presence of a methoxy group and a prop-1-en-1-yl group attached to the benzene ring
Preparation Methods
The synthesis of 2-Methoxy-6-(prop-1-en-1-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 2-methoxyaniline with prop-1-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound .
Chemical Reactions Analysis
2-Methoxy-6-(prop-1-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The methoxy and prop-1-en-1-yl groups on the benzene ring make this compound susceptible to electrophilic substitution reactions. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Scientific Research Applications
2-Methoxy-6-(prop-1-en-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(prop-1-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Methoxy-6-(prop-1-en-1-yl)aniline can be compared with other similar compounds, such as:
2-Isopropenylaniline: Similar in structure but lacks the methoxy group, which can influence its reactivity and applications.
2-Methoxyaniline: Lacks the prop-1-en-1-yl group, making it less versatile in certain chemical reactions.
6-Prop-1-en-1-ylaniline:
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.
Properties
CAS No. |
666704-26-3 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-methoxy-6-prop-1-enylaniline |
InChI |
InChI=1S/C10H13NO/c1-3-5-8-6-4-7-9(12-2)10(8)11/h3-7H,11H2,1-2H3 |
InChI Key |
OIDNJOTUCZLNPU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=C(C(=CC=C1)OC)N |
Origin of Product |
United States |
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